molecular formula C8H6ClNO3 B034191 3-Methyl-5-nitrobenzoyl chloride CAS No. 100249-20-5

3-Methyl-5-nitrobenzoyl chloride

Cat. No. B034191
CAS RN: 100249-20-5
M. Wt: 199.59 g/mol
InChI Key: RXKPUZLHKIIVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-nitrobenzoyl chloride is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrobenzoyl chloride is not well understood. However, it is believed that it reacts with amino acids and peptides to form amides and esters. This reaction is used in the synthesis of various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Methyl-5-nitrobenzoyl chloride. However, it is known that it can cause skin and eye irritation and may be harmful if ingested or inhaled.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-5-nitrobenzoyl chloride in lab experiments include its high purity, stability, and ease of handling. It is also a relatively inexpensive reagent. The limitations include its potential toxicity and limited information on its biochemical and physiological effects.

Future Directions

There are several future directions for the research on 3-Methyl-5-nitrobenzoyl chloride. These include the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, including medicine, agriculture, and materials science. Additionally, more research is needed to understand the potential toxicity and environmental impact of this compound.

Synthesis Methods

The synthesis method of 3-Methyl-5-nitrobenzoyl chloride involves the reaction of 3-methyl-5-nitrobenzoic acid with thionyl chloride. This reaction results in the formation of 3-Methyl-5-nitrobenzoyl chloride and hydrogen chloride gas. The product is then purified by recrystallization.

Scientific Research Applications

3-Methyl-5-nitrobenzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for the detection of proteins and enzymes.

properties

CAS RN

100249-20-5

Product Name

3-Methyl-5-nitrobenzoyl chloride

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

3-methyl-5-nitrobenzoyl chloride

InChI

InChI=1S/C8H6ClNO3/c1-5-2-6(8(9)11)4-7(3-5)10(12)13/h2-4H,1H3

InChI Key

RXKPUZLHKIIVSS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

synonyms

Benzoyl chloride, 3-methyl-5-nitro- (9CI)

Origin of Product

United States

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